Cas no 400877-62-5 (3,5-dimethyl-1-(naphthalen-1-yl)methyl-4-nitro-1H-pyrazole)

3,5-Dimethyl-1-(naphthalen-1-yl)methyl-4-nitro-1H-pyrazole is a nitro-substituted pyrazole derivative featuring a naphthalene moiety. This compound is of interest in synthetic organic chemistry due to its structural complexity and potential as an intermediate in the development of pharmaceuticals or agrochemicals. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the pyrazole ring, along with the bulky naphthalene substituent, may influence its reactivity and selectivity in cross-coupling or cyclization reactions. Its crystalline nature and well-defined molecular structure facilitate characterization and purity assessment, making it suitable for research applications requiring precise chemical modifications. The compound's stability under standard conditions further enhances its utility in laboratory settings.
3,5-dimethyl-1-(naphthalen-1-yl)methyl-4-nitro-1H-pyrazole structure
400877-62-5 structure
Product Name:3,5-dimethyl-1-(naphthalen-1-yl)methyl-4-nitro-1H-pyrazole
CAS No:400877-62-5
MF:C16H15N3O2
MW:281.309203386307
MDL:MFCD03087891
CID:3049159
PubChem ID:1506872
Update Time:2025-06-30

3,5-dimethyl-1-(naphthalen-1-yl)methyl-4-nitro-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 3,5-Dimethyl-1-(naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole
    • 3,5-dimethyl-1-(naphthalen-1-yl)methyl-4-nitro-1H-pyrazole
    • STK349928
    • 3,5-dimethyl-1-[(naphthalen-1-yl)methyl]-4-nitro-1H-pyrazole
    • EN300-230050
    • 3,5-DIMETHYL-1-(1-NAPHTHYLMETHYL)-4-NITRO-1H-PYRAZOLE
    • AKOS000311393
    • CS-0282760
    • 400877-62-5
    • 3,5-dimethyl-1-(naphthalen-1-ylmethyl)-4-nitropyrazole
    • BBL040147
    • AKOS015922185
    • MDL: MFCD03087891
    • Inchi: 1S/C16H15N3O2/c1-11-16(19(20)21)12(2)18(17-11)10-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,10H2,1-2H3
    • InChI Key: INUUTXPMSJHREG-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(C)=NN(C=1C)CC1=CC=CC2C=CC=CC1=2)=O

Computed Properties

  • Exact Mass: 281.116426730Da
  • Monoisotopic Mass: 281.116426730Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 63.6Ų

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Additional information on 3,5-dimethyl-1-(naphthalen-1-yl)methyl-4-nitro-1H-pyrazole

Comprehensive Overview of 3,5-dimethyl-1-(naphthalen-1-yl)methyl-4-nitro-1H-pyrazole (CAS No. 400877-62-5)

The compound 3,5-dimethyl-1-(naphthalen-1-yl)methyl-4-nitro-1H-pyrazole (CAS No. 400877-62-5) is a specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and material science. Its unique structural features, including a naphthalene moiety and a nitro-substituted pyrazole ring, make it a valuable intermediate for synthesizing more complex molecules. Researchers are particularly interested in its potential applications in drug discovery and pharmaceutical development, as well as its role in advanced material synthesis.

One of the most frequently searched questions about this compound revolves around its synthetic pathways and reactivity. The presence of both electron-donating (methyl groups) and electron-withdrawing (nitro group) substituents on the pyrazole ring creates a delicate balance that influences its chemical behavior. This makes it a fascinating subject for mechanistic studies and catalysis research. Additionally, its naphthalene component contributes to its aromatic properties, which are crucial for interactions in biological systems or material matrices.

In the context of green chemistry and sustainable synthesis, 3,5-dimethyl-1-(naphthalen-1-yl)methyl-4-nitro-1H-pyrazole has been explored as a building block for eco-friendly catalysts and biodegradable materials. With the growing demand for environmentally benign chemical processes, this compound’s potential to reduce waste and energy consumption aligns well with current industry trends. Its nitro group can also serve as a handle for further functionalization, enabling the creation of diverse derivatives with tailored properties.

Another hot topic in the scientific community is the computational modeling of such compounds. Advanced molecular docking and density functional theory (DFT) calculations have been employed to predict its electronic structure and intermolecular interactions. These studies are invaluable for rational drug design and material optimization, as they provide insights into how the compound might behave in real-world applications. The naphthalene ring, for instance, is known to participate in π-π stacking, a key interaction in many biological and material systems.

The compound’s spectroscopic properties are also a subject of interest. Techniques like NMR, IR, and mass spectrometry are routinely used to characterize its structure and purity. These analyses are critical for ensuring the reproducibility of research involving 3,5-dimethyl-1-(naphthalen-1-yl)methyl-4-nitro-1H-pyrazole, especially in high-throughput screening and quality control scenarios. The nitro group in particular gives rise to distinctive signals in these spectra, aiding in its identification.

From an industrial perspective, the scalability of synthesizing 3,5-dimethyl-1-(naphthalen-1-yl)methyl-4-nitro-1H-pyrazole is a key consideration. Optimizing reaction conditions and purification methods can significantly impact its cost-effectiveness and availability for large-scale applications. Recent advancements in flow chemistry and continuous manufacturing have shown promise in addressing these challenges, making the compound more accessible for commercial use.

In summary, 3,5-dimethyl-1-(naphthalen-1-yl)methyl-4-nitro-1H-pyrazole (CAS No. 400877-62-5) is a versatile and intriguing compound with broad potential in both scientific research and industrial applications. Its unique structural motifs and functional groups make it a valuable tool for innovative chemistry and technology development. As research continues to uncover new uses for this molecule, its importance in cutting-edge science is likely to grow even further.

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